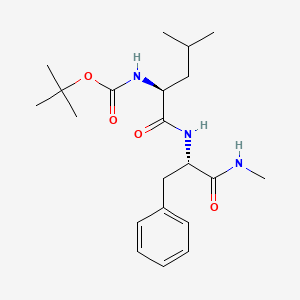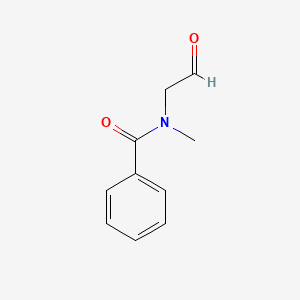
N-Methyl-N-(2-oxoethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-N-(2-oxoethyl)benzamide is an organic compound with the molecular formula C10H11NO2. It is a derivative of benzamide, where the amide nitrogen is substituted with a methyl group and an oxoethyl group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
N-Methyl-N-(2-oxoethyl)benzamide can be synthesized through several methods. One common approach involves the reaction of benzoyl chloride with N-methylglycine (sarcosine) in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic acyl substitution, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of more scalable and cost-effective methods. For example, the reaction can be carried out in a continuous flow reactor, allowing for better control over reaction conditions and higher yields.
化学反応の分析
Types of Reactions
N-Methyl-N-(2-oxoethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-methyl-N-(2-oxoethyl)benzoic acid.
Reduction: Reduction of the carbonyl group can yield N-methyl-N-(2-hydroxyethyl)benzamide.
Substitution: The amide nitrogen can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-methyl-N-(2-oxoethyl)benzoic acid.
Reduction: N-methyl-N-(2-hydroxyethyl)benzamide.
Substitution: Various N-substituted benzamides.
科学的研究の応用
N-Methyl-N-(2-oxoethyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: this compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-Methyl-N-(2-oxoethyl)benzamide involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific biological context and the target enzyme.
類似化合物との比較
Similar Compounds
Benzamide: The parent compound, which lacks the methyl and oxoethyl substitutions.
N-Methylbenzamide: Similar to N-Methyl-N-(2-oxoethyl)benzamide but without the oxoethyl group.
N-(2-Oxoethyl)benzamide: Lacks the methyl group on the amide nitrogen.
Uniqueness
This compound is unique due to the presence of both the methyl and oxoethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
298706-10-2 |
|---|---|
分子式 |
C10H11NO2 |
分子量 |
177.20 g/mol |
IUPAC名 |
N-methyl-N-(2-oxoethyl)benzamide |
InChI |
InChI=1S/C10H11NO2/c1-11(7-8-12)10(13)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |
InChIキー |
NDDYDVVEILKJFK-UHFFFAOYSA-N |
正規SMILES |
CN(CC=O)C(=O)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzo[b]thiophene-2-carboximidamide, 6-hydroxy-](/img/structure/B12569048.png)

![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-leucine](/img/structure/B12569061.png)
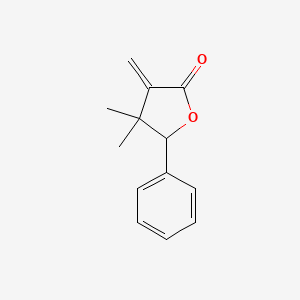
![1,3-Diphenyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinoline](/img/structure/B12569067.png)
![[(Dicyclohexylamino)methanediyl]bis(phosphonic acid)](/img/structure/B12569069.png)
![(2S)-2-[3-[[(1S)-1,2-dicarboxyethyl]amino]propylamino]butanedioic acid](/img/structure/B12569072.png)
![2-iodo-N-[(4-methoxynaphthalen-1-yl)methylideneamino]benzamide](/img/structure/B12569077.png)
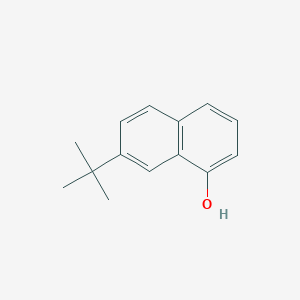
![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-iodobut-2-en-1-ol](/img/structure/B12569086.png)
![2-[(4,5-dimethoxy-2-nitrophenyl)-(5-methylfuran-2-yl)methyl]-5-methylfuran](/img/structure/B12569092.png)
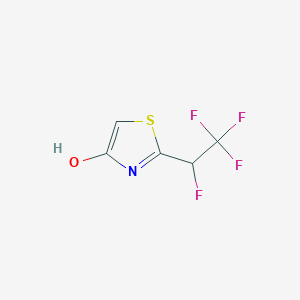
![Acetic acid--[4-(trimethoxysilyl)phenyl]methanol (1/1)](/img/structure/B12569121.png)
